(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine
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Overview
Description
(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine is a complex organic compound characterized by its unique structural features, including a fluoropyrrolidine moiety, a nitrophenyl group, and a methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoropyrrolidine Intermediate: The synthesis begins with the preparation of 3-fluoropyrrolidine, which can be achieved through the fluorination of pyrrolidine using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Nitration of the Phenyl Ring: The next step involves the nitration of a suitable phenyl precursor to introduce the nitro group. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The fluoropyrrolidine intermediate is then coupled with the nitrophenyl derivative through nucleophilic substitution reactions, often facilitated by a base such as potassium carbonate.
Formation of the Piperazine Ring: Finally, the methylpiperazine ring is introduced through a cyclization reaction, typically using a suitable amine and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing protein-ligand interactions and studying enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine and nitrophenyl groups may play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(3-chloropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine: Similar structure with a chlorine atom instead of fluorine.
(S)-1-(3-(3-bromopyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine: Similar structure with a bromine atom instead of fluorine.
(S)-1-(3-(3-iodopyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-1-(3-(3-fluoropyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and interactions with biological targets. This makes it distinct from its halogenated analogs and potentially more suitable for specific applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[3-[(3S)-3-fluoropyrrolidin-1-yl]-4-nitrophenyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c1-17-6-8-18(9-7-17)13-2-3-14(20(21)22)15(10-13)19-5-4-12(16)11-19/h2-3,10,12H,4-9,11H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWOLGJISMGKDB-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CC[C@@H](C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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